3,4-dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide
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Overview
Description
3,4-dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is a synthetic organic compound characterized by the presence of dichlorobenzamide and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoyl chloride and 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures.
Formation of the Amide Bond: The amine group of 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine reacts with the acyl chloride group of 3,4-dichlorobenzoyl chloride to form the amide bond, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dichloro groups on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The furan ring and the dichlorobenzamide moiety play crucial roles in binding to the target sites and exerting the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- **3,4-dichloro-N-(3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide
- **3,4-dichloro-N-(3-(furan-2-yl)phenyl)methyl)benzamide
Uniqueness
3,4-dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is unique due to the presence of both the furan ring and the hydroxy-methylpropyl group, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3,4-dichloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3/c1-15(20,8-11-3-2-6-21-11)9-18-14(19)10-4-5-12(16)13(17)7-10/h2-7,20H,8-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCIAXYFDMCUSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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